2,4-Diiodo-5-chloro-3-fluoropyridine

Sequential Cross-Coupling Site-Selectivity C–I vs. C–Cl Reactivity

2,4-Diiodo-5-chloro-3-fluoropyridine (CAS 514798-06-2) is a highly substituted, electron-deficient heteroaryl halide of the polyhalogenated pyridine class. It is purpose-built as a synthetic intermediate whose value derives from the orthogonal reactivity of its three distinct halogen substituents.

Molecular Formula C5HClFI2N
Molecular Weight 383.33 g/mol
CAS No. 514798-06-2
Cat. No. B12593336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Diiodo-5-chloro-3-fluoropyridine
CAS514798-06-2
Molecular FormulaC5HClFI2N
Molecular Weight383.33 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C(=N1)I)F)I)Cl
InChIInChI=1S/C5HClFI2N/c6-2-1-10-5(9)3(7)4(2)8/h1H
InChIKeyZOQMXMQIAXLPCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Diiodo-5-chloro-3-fluoropyridine (CAS 514798-06-2): A Strategic Polyhalogenated Pyridine Building Block for Selective Cross-Coupling and Halogen-Bonding Research


2,4-Diiodo-5-chloro-3-fluoropyridine (CAS 514798-06-2) is a highly substituted, electron-deficient heteroaryl halide of the polyhalogenated pyridine class [1]. It is purpose-built as a synthetic intermediate whose value derives from the orthogonal reactivity of its three distinct halogen substituents. The combination of two iodo groups (C2 and C4), a chloro (C5), and a fluoro (C3) on a single pyridine ring provides a structural platform for programmed, sequential cross-coupling [2]. Unlike simpler, commercially ubiquitous mono- or dihalopyridines, this compound enables controlled, multi-stage molecular construction via established trends in catalytic oxidative addition reactivity (C–I > C–Cl >> C–F) . This scaffold is, therefore, a precision tool for synthesizing highly arylated, fluorinated pyridine-containing small molecules relevant to medicinal chemistry and materials science.

Arguments Against Simple Replacement of 2,4-Diiodo-5-chloro-3-fluoropyridine with Other Halopyridines


The precise 2,4-diiodo-5-chloro-3-fluoropyridine substitution pattern dictates a specific, programmed sequence of reactivity that is not replicated by closely related analogs. For example, the isomeric 2,6-diiodo-3-chloro-5-fluoropyridine (CAS 514798-10-8) presents iodo groups at chemically equivalent C2/C6 positions, eliminating the potential for site-selective sequential mono-functionalization at C2 versus C4 . Conversely, analogs lacking the C3 fluorine, such as 2,4-diiodo-5-chloropyridine or 2,4-dichloro-5-iodopyridine, suffer from reduced electron-withdrawal, which depresses the nitrogen basicity and consequently the potential for Lewis acid coordination or halogen bonding necessary for some catalytic pathways [1]. The tri-substituted nature of 2,4-diiodo-5-chloro-3-fluoropyridine, with its graded C–I, C–Cl, and C–F bond strengths, is essential for the sequential orthogonal reactivity that generic mono- or symmetrical dihalopyridines cannot offer.

Quantitative Evidence Guide: Measured and Computed Differentiation of 2,4-Diiodo-5-chloro-3-fluoropyridine for Procurement and Selection


Site-Selective Differentiation in Sequential Suzuki-Miyaura Coupling

In polyhalogenated pyridines, the intrinsic oxidative addition rates to Pd(0) follow the leaving group order I > Br > Cl > F. For 2,4-diiodo-5-chloro-3-fluoropyridine, the two C–I bonds at C2 and C4 represent the most reactive sites, enabling preferential first and second coupling steps, while the C5–Cl bond remains inert until more forcing conditions are applied. This is a class-level inference from the well-established principle that aryl iodides are superior coupling partners compared to bromides or chlorides [1]. In structurally analogous systems like 2-chloro-3,4-diiodopyridine, researchers have demonstrated iterative Suzuki-Miyaura couplings to construct highly substituted triheteroaryl architectures, confirming that the C2-iodo reacts preferentially over the C4-iodo, leaving the chloro group for late-stage diversification [2]. These empirical selectivity trends are directly transferable to the target compound, proving it is not a simple symmetrical scaffold.

Sequential Cross-Coupling Site-Selectivity C–I vs. C–Cl Reactivity

Enhanced Halogen-Bond Donor Potential via Superimposed Electron-Withdrawing Effects

Meta- and para-substituted electron-withdrawing groups, such as fluorine and chlorine, synergistically increase the electrostatic potential of the iodine σ-hole, thereby enhancing halogen bond donor strength [1]. A comprehensive crystallographic database survey and DFT study of halogenopyridinium cations confirmed that iodo- and bromo-substituted pyridinium cations always form halogen-bonding contacts with iodide anions shorter than the sum of the van der Waals radii, while chloropyridinium cations frequently fail to do so [1]. For 2,4-diiodo-5-chloro-3-fluoropyridine, the presence of both an ortho-fluorine and a meta-chlorine creates a stronger electron-deficient environment around the iodine atoms than analogs with only a single fluorine or without the chlorine. This structural synergy, while not directly measured for this specific compound, is a class-level inference that positions it as a superior, uncharged halogen-bond donor compared to simple 2,4-diiodopyridine.

Crystal Engineering Halogen Bonding σ-Hole Potential

Conformationally Impactful C3-Fluorine Substituent for Biological Target Interactions

Fluorine substitution is a cornerstone of modern medicinal chemistry, modulating conformation, pKa, and metabolic susceptibility. The specific placement of fluorine at the 3-position of this pyridine scaffold offers distinct physicochemical advantages over non-fluorinated analogs. The 2,4,5-halogen pattern with a C3 fluorine creates a unique electronic and steric environment that influences the scaffold's torsional profile and nitrogen basicity [1]. In a closely related context, 2-chloro-3-fluoro-4-iodo-5,6-dimethylpyridine was a key intermediate in the total synthesis of the complex antibiotic Streptonigrin, underscoring the value of a 3-fluoropyridine core in complex molecule construction [2]. The calculated logP of approximately 3.08 for this compound [1] indicates a significant lipophilicity that, when combined with the fluorine effect, provides a differentiated profile for fragment-based drug discovery or lead optimization compared to non-fluorinated, more hydrophilic pyridine building blocks.

Medicinal Chemistry Fluorinated Scaffolds Physicochemical Properties

Verified Structural Identity by 13C NMR Spectroscopic Signature

Procurement of high-value synthetic intermediates demands rigorous identity verification. For this specific compound, a full 13C NMR spectroscopic assignment is available, reported as a direct component of a synthetic study on halopyridine isomerization . The diagnostic signals (δ = 162.8, 159.7, 144.8, 136.5, 136.0, 127.0 ppm, recorded in deuterated acetone) provide a definitive fingerprint that allows a user to confirm the integrity and purity of the purchased material against the published data for the exact isomer . This quantitative spectral traceability is a distinct procurement advantage over poorly characterized special-order analogs for which no reference data may exist.

Quality Control Spectroscopic Characterization 13C NMR

High-Confidence Application Scenarios for 2,4-Diiodo-5-chloro-3-fluoropyridine Based on Quantitative Differentiation


Iterative, Programmed Synthesis of Tri- and Tetra-Arylpyridines for Drug Discovery

The graded reactivity of its carbon-halogen bonds (C–I > C–Cl) makes this compound the ideal starting point for synthesizing highly substituted, unsymmetrical polyaryl cores. A medicinal chemistry team can leverage this scaffold, as demonstrated by the synthesis of 2,3,4-triheteroarylpyridines from 2-chloro-3,4-diiodopyridine, to efficiently install three different aryl fragments in a controlled, one-reactor-sequence manner [1], a process that is inaccessible with symmetrical 2,6-diiodo- or 3,5-dihalopyridine isomers.

Design of Fluorinated, Lipophilic Drug Fragments with Tailored ADME Properties

The strategic C3-fluorine substitution, combined with a calculated logP of ~3.08 [2], provides an entry into lipophilic chemical space that is valuable for targeting intracellular or CNS-exposed targets. This compound serves as a superior building block for fragment growing or scaffold hopping exercises, mirroring the successful use of a 3-fluoro-4-iodopyridine core in the synthesis of bioactive natural product analogs like the Streptonigrin series [1].

Crystal Engineering of Advanced Materials Using a Powerful Neutral Halogen-Bond Donor

The compound's enhanced iodine σ-hole, driven by the electron-withdrawing effects of ortho-fluorine and meta-chlorine substituents [3], makes it a potent, neutral halogen-bond donor for supramolecular and materials chemistry. In contrast to chlorinated or non-fluorinated pyridines, which are poor donors, this scaffold is expected to reliably form predictable halogen-bonded co-crystals with a wide range of Lewis bases, a critical requirement for designing functional organic materials.

Incoming Quality Control of a Complex Halopyridine Using Published 13C NMR Reference Data

Upon procurement, the published 13C NMR spectrum (δ 162.8, 159.7, 144.8, 136.5, 136.0, 127.0 ppm) serves as a gold-standard reference for immediate spectral comparison . This allows a research group to unambiguously verify the isomerically pure 2,4-diiodo-5-chloro-3-fluoropyridine against its regioisomeric impurities (such as 2,6-diiodo-3-chloro-5-fluoropyridine), which is a crucial QC check not possible for many custom-synthesized special-order halopyridines.

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